Acetic acid;manganese

Lithium-ion battery Cathode material High-voltage spinel

Manganese(II) acetate [Mn(CH₃CO₂)₂·(H₂O)ₙ, n = 0, 2, 4; CAS anhydrous 638-38-0, tetrahydrate 6156-78-1] is a pale pink to white crystalline transition metal carboxylate with exceptionally high water solubility (~700 g/L for the tetrahydrate at 20 °C) and solubility in methanol, ethanol, and acetic acid. It serves as a versatile Mn(II) precursor for sol-gel and chemical vapor deposition synthesis of cathode-active materials for lithium-ion batteries, as a precursor for manganese oxide catalysts, and as a critical component in the Co/Mn/Br homogeneous catalyst system for industrial p-xylene oxidation to terephthalic acid.

Molecular Formula C2H4MnO2
Molecular Weight 114.99 g/mol
CAS No. 2180-18-9
Cat. No. B12332659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;manganese
CAS2180-18-9
Molecular FormulaC2H4MnO2
Molecular Weight114.99 g/mol
Structural Identifiers
SMILESCC(=O)O.[Mn]
InChIInChI=1S/C2H4O2.Mn/c1-2(3)4;/h1H3,(H,3,4);
InChIKeyJXNCBISRWFPKJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manganese(II) Acetate (CAS 2180-18-9): A Multi-Hydrate Mn(II) Carboxylate for Controlled Synthesis and Catalysis


Manganese(II) acetate [Mn(CH₃CO₂)₂·(H₂O)ₙ, n = 0, 2, 4; CAS anhydrous 638-38-0, tetrahydrate 6156-78-1] is a pale pink to white crystalline transition metal carboxylate with exceptionally high water solubility (~700 g/L for the tetrahydrate at 20 °C) and solubility in methanol, ethanol, and acetic acid [1]. It serves as a versatile Mn(II) precursor for sol-gel and chemical vapor deposition synthesis of cathode-active materials for lithium-ion batteries, as a precursor for manganese oxide catalysts, and as a critical component in the Co/Mn/Br homogeneous catalyst system for industrial p-xylene oxidation to terephthalic acid .

Why Manganese(II) Acetate Cannot Be Swapped for Other Mn(II) Salts in Critical Applications


The counterion in the manganese precursor is not a spectator; it dictates the final oxide phase, crystallite size, surface area, and catalytic performance of the resulting material. When manganese acetate, nitrate, chloride, and sulfate are used as precursors under identical impregnation or combustion synthesis conditions, they produce dramatically different MnOₓ phases—Mn₂O₃/Mn₃O₄ mixtures from acetate, MnO₂ from nitrate, and unchanged sulfate—leading to a defined and reproducible NOₓ conversion ranking in SCR catalysts [1]. In lithium-ion battery cathode synthesis, the acetate precursor yields smaller particle size, narrower distribution, and superior capacity retention compared to nitrate [2]. In organic synthesis, manganese(II) acetate provides exclusive alkenylation chemoselectivity that nickel(II) acetate cannot replicate [3]. These precursor-dependent outcomes make simple interchange of Mn(II) salts scientifically indefensible without revalidation of the entire synthetic and performance workflow.

Quantitative Differentiation Evidence: Manganese(II) Acetate vs. Closest Analogs


Battery Cathode Precursor: Mn(II) Acetate Delivers Higher Capacity and Cycling Retention vs. Mn(II) Nitrate in 5 V Spinel LiNi₀.₅Mn₁.₅O₄

In a direct head-to-head comparison using the sucrose combustion method, LiNi₀.₅Mn₁.₅O₄ cathode material synthesized from manganese(II) acetate exhibited superior electrochemical performance compared to that from manganese(II) nitrate. The acetate-derived material had smaller particle size and narrower particle size distribution, facilitating Li⁺ extraction and insertion [1]. The acetate-derived sample delivered an initial specific discharge capacity of 144.5 mAh·g⁻¹ at 1C rate (3.6–5.2 V), maintained 96% of initial capacity after 100 cycles, and achieved rate capabilities of 136.3, 132.0, 124.7, and 96.6 mAh·g⁻¹ at 3C, 5C, 10C, and 20C, respectively [1].

Lithium-ion battery Cathode material High-voltage spinel

SCR Catalyst Precursor Ranking: Mn(II) Acetate Outperforms Carbonate, Nitrate, and Sulfate in NH₃-SCR NOₓ Conversion

In a systematic comparison of four Mn(II) precursors impregnated on TiO₂ and calcined at 773 K in air, the resulting NOₓ conversion activity in NH₃-SCR decreased in the following quantitative rank order: manganese acetate (MA/TiO₂) > manganese carbonate (MC/TiO₂) > manganese nitrate (MN/TiO₂) > manganese sulfate (MS/TiO₂) > bare P25 TiO₂ [1]. The MA precursor generated a specific mixed-phase oxide (Mn₂O₃ + Mn₃O₄), whereas MN produced predominantly MnO₂ and MS remained unchanged. The MA-derived catalyst also exhibited strong Ti–Mn interaction with MnTiO₃ formation when calcined in oxygen, further differentiating its surface chemistry [1].

Selective catalytic reduction NOx abatement MnOx/TiO2 catalyst

Catalyst Surface Area: Mn(II) Acetate Precursor Yields 93% Higher BET Surface Area than Mn(II) Chloride in MnOₓ-CeO₂/TiO₂ SCR Materials

In a controlled preparation of MnOₓ-CeO₂/TiO₂ catalytic materials by impregnation using three different Mn(II) salts, the acetate precursor produced the highest BET surface area: 48.6 m²·g⁻¹, compared to 45.1 m²·g⁻¹ for nitrate and only 25.1 m²·g⁻¹ for chloride [1]. The corresponding surface Mn/Ti molar ratios were 0.88 (acetate), 0.68 (nitrate), and 0.19 (chloride). The acetate-derived material also achieved a NOₓ conversion of 97.2% at a temperature 60 K lower (423 K) than the chloride-derived material (86.6% at 513 K) and 60 K lower than the nitrate-derived material (97.9% at 483 K) [1].

BET surface area Catalyst support Mn precursor comparison

Decarboxylative Cross-Coupling Chemoselectivity: Mn(II) Acetate Delivers Exclusive Alkenylation, Ni(II) Acetate Gives Oxyalkylation

In a landmark study on decarboxylative cross-coupling of α,β-unsaturated carboxylic acids with 1,4-dioxane, the choice of metal acetate catalyst completely switched the reaction pathway. Nickel(II) acetate (10 mol%) produced 2-(1,4-dioxan-2-yl)-1-phenylethanone (oxyalkylation product) in 85% isolated yield. Under manganese(II) acetate catalysis, the reaction instead gave exclusively (E)-2-styryl-1,4-dioxane (alkenylation product) in 80% yield—a completely different constitutional isomer [1]. This represents a rare example where two first-row transition metal acetates, under otherwise identical conditions (TBHP oxidant, DBU base, 100 °C), deliver orthogonal chemoselectivity from the same substrates [1].

C–H functionalization Decarboxylative coupling Chemoselectivity

Thermal Decomposition Phase Control: Mn(II) Acetate Yields Mn₂O₃/Mn₃O₄ Mixtures Whereas Nitrate Favors MnO₂—Dictating Downstream Catalytic Behavior

The oxide phase obtained upon thermal decomposition is precursor-dependent in a predictable and consequential manner. Across multiple independent studies, manganese(II) acetate consistently decomposes to form Mn₂O₃ (as the major phase) and Mn₃O₄, while manganese(II) nitrate preferentially yields MnO₂ [1]. In the NH₃-SCR of NO at low temperature (<180 °C), the MnO₂-dominant catalyst from nitrate showed higher NO conversion than the Mn₂O₃-dominant catalyst from acetate, a difference quantitatively attributed via DFT calculations to lower decomposition activation energies of the key intermediates NH₂NO and NHNO on the MnO₂ surface . Conversely, for VOC total oxidation, the highly dispersed MnOₓ species from acetate outperformed the microcrystalline Mn₂O₃ from nitrate [2].

Thermal decomposition Manganese oxide phase Catalyst precursor

PTA Process Stability: Mn(II) Acetate Adopts the Thermodynamically Optimal Octahedral Coordination for Industrial p-Xylene Oxidation

First-principles DFT calculations on the commercial Co/Mn/Br catalyst system for p-xylene oxidation to terephthalic acid (PTA) identified Mn(OAc)₂(HOAc)₂ as the most thermodynamically stable coordination environment for the Mn(II) state under industrial conditions (190–205 °C, 15–30 bar, acetic acid/water solvent) [1]. This octahedral coordination, with two acetate and two acetic acid ligands in the inner sphere, is specifically favored for the Mn(II) oxidation state, whereas the Mn(III) state preferentially adopts Mn(OAc)₃(H₂O)₁ coordination. The bromide co-catalyst does not enter the inner coordination sphere of oxidized Mn(III), proceeding via an outer-sphere electron transfer mechanism [1]. Industrially, manganese acetate is supplied as a technical-grade product with controlled metal impurities (Cu ≤ 50 ppm, Fe ≤ 50 ppm, Cl⁻ ≤ 100 ppm) specifically tailored for acrylic acid and PTA manufacturing .

Terephthalic acid Homogeneous catalysis Coordination chemistry

High-Impact Application Scenarios Where Manganese(II) Acetate Provides Scientifically Validated Advantage


Synthesis of High-Voltage LiNi₀.₅Mn₁.₅O₄ Spinel Cathodes for Next-Generation Li-Ion Batteries

When fabricating 5 V spinel cathode materials via solution-combustion or sol-gel routes, manganese(II) acetate is the precursor of choice. Direct comparative evidence shows that the acetate-derived material achieves 144.5 mAh·g⁻¹ initial capacity at 1C with 96% retention after 100 cycles—performance attributed to smaller, more uniformly sized particles that enhance Li⁺ diffusion kinetics . Researchers and battery material manufacturers should specify manganese(II) acetate (≥98% purity, anhydrous or tetrahydrate) to maximize cathode capacity and cycle life. Sigma-Aldrich and Merck Millipore supply grades suitable for this application .

Preparation of MnOₓ/TiO₂ Low-Temperature SCR Catalysts for NOₓ Emission Control

For impregnation-based synthesis of MnOₓ/TiO₂ DeNOₓ catalysts, manganese(II) acetate is the highest-ranked precursor in a systematic four-precursor comparison (MA > MC > MN > MS), delivering the best NOₓ conversion activity when calcined at 773 K in air . The acetate precursor generates a catalytically favorable Mn₂O₃/Mn₃O₄ mixed phase with strong Ti–Mn interaction. In MnOₓ-CeO₂/TiO₂ formulations, the acetate precursor provides 48.6 m²·g⁻¹ BET surface area—93% higher than the chloride-derived catalyst—and achieves 97.2% NOₓ conversion at 423 K, enabling energy-efficient low-temperature operation . Catalyst developers should source high-purity manganese(II) acetate to ensure reproducible phase composition and surface properties.

Decarboxylative Alkenylation of Cyclic Ethers via Mn(II) Acetate Catalysis for Medicinal and Agrochemical Synthesis

For synthetic chemistry groups targeting alkenylated tetrahydrofuran, 1,4-dioxane, or related cyclic ether derivatives—structural motifs prevalent in bioactive molecules—manganese(II) acetate tetrahydrate provides exclusive access to the alkenylation product manifold, whereas nickel(II) acetate gives oxyalkylation products from identical substrates . The reaction proceeds under radical conditions (TBHP, DBU, 100 °C) and tolerates a range of substituted cinnamic acids. The demonstrated 80% yield of (E)-2-styryl-1,4-dioxane is achieved with 10 mol% catalyst loading. Synthetic chemists should procure manganese(II) acetate tetrahydrate (≥99% purity) to ensure reproducible chemoselectivity and avoid contamination by other transition metal acetates that would divert the reaction pathway .

Industrial p-Xylene Oxidation to Terephthalic Acid (PTA) and Acrylic Acid Polymerization Inhibition

In the commercially dominant Co/Mn/Br homogeneous catalyst system for PTA production, manganese(II) acetate is introduced as the stoichiometrically defined Mn source because its octahedral Mn(OAc)₂(HOAc)₂ coordination environment is thermodynamically optimal for the Mn(II)/Mn(III) redox cycle under process conditions (190–205 °C, 15–30 bar) . Separately, in acrylic acid manufacturing, manganese(II) acetate serves as a critical polymerization inhibitor, with technical-grade specifications controlling metal impurities (Cu ≤ 50 ppm, Fe ≤ 50 ppm) to prevent unwanted side reactions that cause column fouling and unplanned plant shutdowns . Procurement for these applications should reference technical-grade manganese acetate meeting Shepherd Chemical or equivalent specifications .

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